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Compound of Interest

Compound Name: Tofogliflozin hydrate

Cat. No.: B611415 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information for minimizing hypoglycemia risk when using

Tofogliflozin hydrate in combination with other antidiabetic agents.

Frequently Asked Questions (FAQs)
Q1: What is the intrinsic risk of hypoglycemia with Tofogliflozin hydrate monotherapy?

A1: Tofogliflozin hydrate, as a sodium-glucose cotransporter 2 (SGLT2) inhibitor, has a low

intrinsic risk of causing hypoglycemia.[1][2][3] Its mechanism of action is independent of insulin

secretion and beta-cell function; it lowers blood glucose by increasing urinary glucose

excretion.[1][2][4][5]

Q2: Why does the risk of hypoglycemia increase when Tofogliflozin is used in combination with

other antidiabetic agents?

A2: The risk of hypoglycemia increases significantly when Tofogliflozin is co-administered with

insulin or insulin secretagogues, such as sulfonylureas.[4][6][7][8] This is because while

Tofogliflozin itself doesn't stimulate insulin production, the concomitant medication does. The

combined glucose-lowering effects can lead to an excessive drop in blood glucose levels.

Q3: What specific drug combinations with Tofogliflozin have shown an increased risk of

hypoglycemia?
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A3: Clinical studies have demonstrated an increased incidence of hypoglycemia when

Tofogliflozin is added to ongoing treatment with:

Insulin: The addition of Tofogliflozin to insulin therapy has been shown to increase the

frequency of hypoglycemic events compared to placebo.[9][10]

Sulfonylureas: Combination therapy of SGLT2 inhibitors, including Tofogliflozin, with

sulfonylureas is associated with a significantly higher risk of hypoglycemia.[6][11]

Q4: Are there any combination therapies with Tofogliflozin that do not significantly increase the

risk of hypoglycemia?

A4: When combined with oral antidiabetic drugs that do not independently increase insulin

secretion, such as metformin or dipeptidyl peptidase-4 (DPP-4) inhibitors (when not combined

with insulin or sulfonylureas), the risk of hypoglycemia with Tofogliflozin is not substantially

elevated.[1][5]

Troubleshooting Guide
Issue: An unexpected high rate of hypoglycemia is observed in a clinical trial combining

Tofogliflozin with a sulfonylurea.

Possible Causes & Solutions:

Sulfonylurea Dosage: The dose of the sulfonylurea may be too high in the context of the

added glucose-lowering effect of Tofogliflozin.

Recommendation: It is often necessary to reduce the dosage of the sulfonylurea when

initiating treatment with an SGLT2 inhibitor.[6] Proactive dose adjustments should be

considered in the trial protocol.

Patient Population: The study participants may have characteristics that predispose them to

hypoglycemia, such as advanced age, impaired renal function, or long duration of diabetes.

Recommendation: Carefully monitor blood glucose levels in high-risk populations.

Consider more frequent self-monitoring of blood glucose (SMBG) or the use of continuous

glucose monitoring (CGM) to detect asymptomatic or nocturnal hypoglycemia.
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Definition of Hypoglycemia: The threshold for defining a hypoglycemic event in the study

protocol might be too high, leading to an overestimation of clinically significant hypoglycemia.

Recommendation: Ensure the definition of hypoglycemia aligns with established clinical

guidelines (e.g., plasma glucose ≤ 70 mg/dL or ≤ 3.9 mmol/L, with or without symptoms).

[11]

Issue: Patients in a study combining Tofogliflozin with insulin are experiencing more frequent

hypoglycemic events, particularly at night.

Possible Causes & Solutions:

Insulin Dosage: The basal and/or bolus insulin doses may not be appropriately adjusted after

the addition of Tofogliflozin.

Recommendation: The protocol should include specific guidelines for insulin dose

reduction upon initiation of Tofogliflozin. A randomized crossover study suggested that

morning administration of tofogliflozin might reduce the risk of nocturnal hypoglycemia as

its effects may diminish by nighttime.[3]

Patient Reporting: Patients may not be accurately recognizing or reporting symptoms of

nocturnal hypoglycemia.

Recommendation: Educate patients on the signs and symptoms of nocturnal

hypoglycemia. The use of flash glucose monitoring (FGM) or CGM can be a valuable tool

to identify and quantify nocturnal hypoglycemic events.[12]

Data on Hypoglycemia in Tofogliflozin Combination
Studies
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Combination
Therapy

Study Duration

Incidence of
Hypoglycemia
(Tofogliflozin
Group)

Incidence of
Hypoglycemia
(Control/Place
bo Group)

Key Findings

Tofogliflozin +

Insulin
16 weeks 30.7% 21.4%

The addition of

tofogliflozin to

insulin therapy

led to a higher

incidence of

hypoglycemia

compared to

placebo.[9][10]

SGLT2 Inhibitor

+ Sulfonylurea

(Meta-analysis)

≤ 24 weeks

Risk Ratio: 1.67

(95% CI 1.42 to

1.97)

-

Adding an

SGLT2 inhibitor

to a sulfonylurea

significantly

increases the

risk of

hypoglycemia.

For every 13

patients treated

for up to 24

weeks, one

additional case

of hypoglycemia

is expected.[6]

[11]

SGLT2 Inhibitor

+ Sulfonylurea

(Meta-analysis)

> 48 weeks - - The number

needed to harm

(NNH) for

hypoglycemia

decreases with

longer treatment

duration, being 7

for treatment
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longer than 48

weeks.[6][11]

Tofogliflozin vs.

Ipragliflozin (with

Insulin Glargine)

Crossover Study

Time below

target glucose

range: 2.1% ±

4.4%

Time below

target glucose

range

(Ipragliflozin):

8.7% ± 11.7%

Tofogliflozin was

associated with a

significantly

lower percentage

of time in

hypoglycemia

compared to

ipragliflozin in

patients also

receiving insulin

glargine.[12]

Tofogliflozin +

Sulfonylurea

(CGM Study)

Crossover Study

Percent time with

glucose <70

mg/dL: 0.06%

Percent time with

glucose <70

mg/dL (before

SGLT2i): 0.48%

The addition of

tofogliflozin to

sulfonylurea

therapy tended

to decrease the

percentage of

time spent in

hypoglycemia as

measured by

CGM.[13]

Experimental Protocols
Protocol: Assessment of Hypoglycemia in a Placebo-Controlled Trial of Tofogliflozin as Add-on

to Insulin Therapy

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group

study.

Participant Population: Patients with type 2 diabetes inadequately controlled on insulin

therapy (with or without a DPP-4 inhibitor).
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Intervention: Patients are randomized to receive either Tofogliflozin (e.g., 20 mg once daily)

or a matching placebo, in addition to their existing insulin regimen. Insulin doses are to

remain stable unless a dose reduction is required for safety (i.e., to prevent hypoglycemia).

Data Collection for Hypoglycemia:

All patients are provided with a portable blood glucose meter and instructed on its use for

self-monitoring.

Hypoglycemic events are recorded by patients in a diary, noting the date, time, symptoms,

and corresponding blood glucose reading if available.

Hypoglycemia is defined as any event with symptoms suggestive of low blood sugar,

confirmed by a self-monitored plasma glucose reading of ≤ 70 mg/dL.

Severe hypoglycemia is defined as an event requiring assistance from another person to

actively administer carbohydrates, glucagon, or take other corrective actions.

Analysis: The incidence of patients experiencing at least one hypoglycemic event is

compared between the Tofogliflozin and placebo groups using appropriate statistical

methods (e.g., chi-squared test or Fisher's exact test).

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b611415?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

